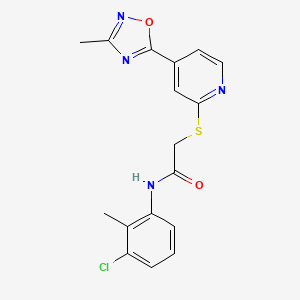

![molecular formula C19H15NO5S B2812288 4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid CAS No. 1013559-24-4](/img/structure/B2812288.png)

4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

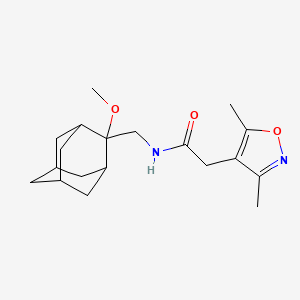

4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid, also known as 4-[(2-phenoxyanilino)sulfonyl]benzoic acid, is a chemical compound with the CAS Number: 1013559-24-4 . It has a molecular weight of 369.4 .

Synthesis Analysis

The synthesis of 4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid involves the reaction of 2-phenoxyphenylamine with 4-chlorosulfonyl benzoic acid in dry pyridine . The reaction mixture is stirred at room temperature overnight, then treated with 1N hydrochloric acid and extracted with ethyl acetate . The combined organic layers are washed, dried over sodium sulfate, filtered, and concentrated in vacuo . The residue is treated with toluene, and the obtained crystalline product is filtered and washed with toluene to yield the title compound .Molecular Structure Analysis

The IUPAC name of this compound is 4-[(2-phenoxyanilino)sulfonyl]benzoic acid . The Inchi Code is 1S/C19H15NO5S/c21-19(22)14-10-12-16(13-11-14)26(23,24)20-17-8-4-5-9-18(17)25-15-6-2-1-3-7-15/h1-13,20H,(H,21,22) .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid include a molecular weight of 369.4 . The compound is a light pink solid .Wissenschaftliche Forschungsanwendungen

Inhibitor of Cytosolic Phospholipase A2α

The compound has been identified as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme responsible for releasing the common precursor arachidonic acid from phospholipids . This inhibition could provide new treatment options for inflammatory conditions .

Organic Synthesis

4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid is used as a crosslinking reagent in organic synthesis . It plays a crucial role in the formation of complex organic compounds.

Synthesis of 4-Sulfamoylbenzoyl Chloride

This compound is used to synthesize 4-sulfamoylbenzoyl chloride , a chemical intermediate used in the production of various pharmaceuticals and other organic compounds.

Synthesis of Isocyanate Derivatives

4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid can be used in the synthesis of isocyanate derivatives . These derivatives have a wide range of applications, including the production of polyurethane foams, elastomers, coatings, and adhesives.

Esterification of Alcohols

This compound can be used in the esterification of alcohols . This process is fundamental in the production of esters, which are used in a wide variety of applications, from the manufacture of plastics to the production of fragrances.

Analytical Chemistry

Given its unique structure and properties, 4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid can be used in analytical chemistry for the identification and quantification of other substances .

Eigenschaften

IUPAC Name |

4-[(2-phenoxyphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5S/c21-19(22)14-10-12-16(13-11-14)26(23,24)20-17-8-4-5-9-18(17)25-15-6-2-1-3-7-15/h1-13,20H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLDZDWRGKYTPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

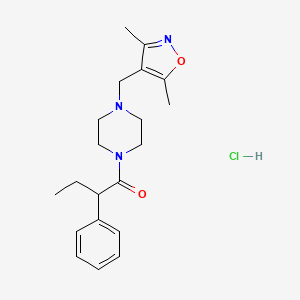

![N-(4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2812205.png)

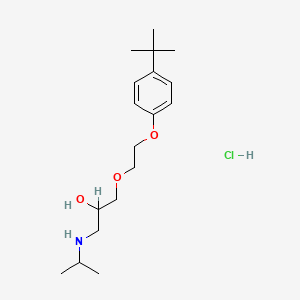

![3-Benzyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B2812207.png)

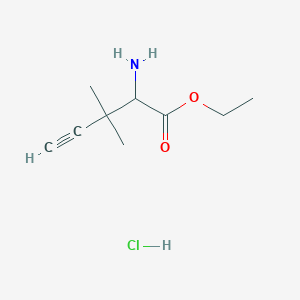

![2-Amino-4-(3-bromo-4-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2812209.png)

![4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2812211.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2812215.png)

![N-(3-ethoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2812216.png)

![[(4Z)-cyclooct-4-en-1-yl]methanamine hydrochloride](/img/structure/B2812218.png)

![6-[(4-methylpiperidin-1-yl)sulfonyl]-2-propyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2812220.png)

![{2-Hydroxy-3-[3-((hydroxyimino)methyl)indolyl]propyl}(methylsulfonyl)(2,4,6-tr imethylphenyl)amine](/img/structure/B2812223.png)